
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Methods in Antioxidant Activity
A critical review highlights the importance of antioxidants in various fields and presents the most important tests used to determine antioxidant activity. These tests, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant capacities in complex samples. Although not directly linked to N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide, the methodologies could be applicable in studying its antioxidant properties or interactions with antioxidants (Munteanu & Apetrei, 2021).
Environmental Fate and Effects
Research on the environmental fate and effects of similar nitrophenol compounds, like 3-trifluoromethyl-4-nitrophenol (TFM), demonstrates transient environmental impacts with minimal long-term toxicological risk. This research provides insights into the environmental behavior of structurally related nitrobenzamides and their potential transient or persistent environmental effects (Hubert, 2003).
LC-MS/MS Study of Degradation Processes
The stability and degradation pathways of Nitisinone, a compound with a nitro-substituent similar to that in this compound, were elucidated using LC-MS/MS. This study's approach could be adapted to investigate the stability and degradation products of this compound in various conditions, contributing to a better understanding of its properties and potential environmental or biological impacts (Barchańska et al., 2019).
Conjugates for Pharmacological Agents
The synthesis and pharmacological properties of polyfunctional "hybrid" compounds, including nitroxyl radicals, indicate a rapidly developing area in medicinal chemistry. This suggests potential for creating novel pharmacological agents by conjugating this compound with nitroxyl radicals or other bioactive fragments to modify or enhance its biological activity (Grigor’ev, Tkacheva, & Morozov, 2014).
Atmospheric Nitration and Environmental Impacts
The atmospheric occurrence and sources of nitrophenols, including direct emissions from combustion processes and secondary formation in the atmosphere, provide a framework for understanding the atmospheric interactions and environmental impacts of similar nitro-substituted compounds. This knowledge can be applied to assess the atmospheric fate of this compound and its potential contributions to environmental pollution (Harrison et al., 2005).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(17-11-13-2-1-7-24-13)12-3-4-14(15(10-12)19(21)22)18-5-8-23-9-6-18/h1-4,7,10H,5-6,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVCWTWXLBEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;dihydrochloride](/img/structure/B2968693.png)
![2-chloro-6-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2968694.png)
![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)
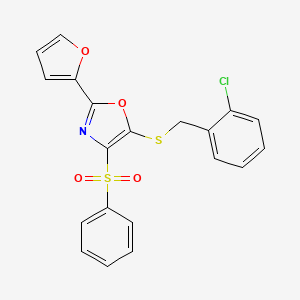
![N-[(2,3-dimethoxyphenyl)methyl]-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2968699.png)
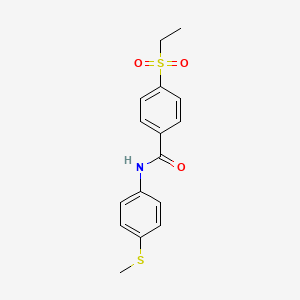
![3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2968703.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2968705.png)
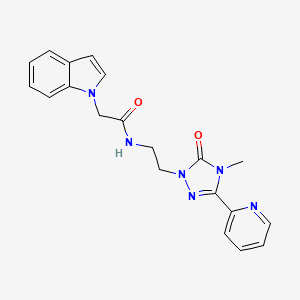
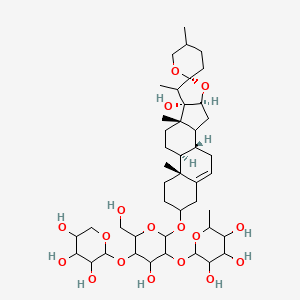
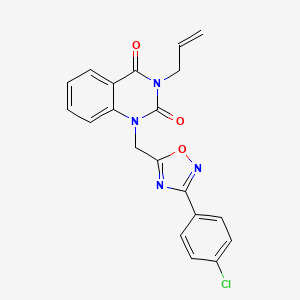
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2968711.png)
![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)
